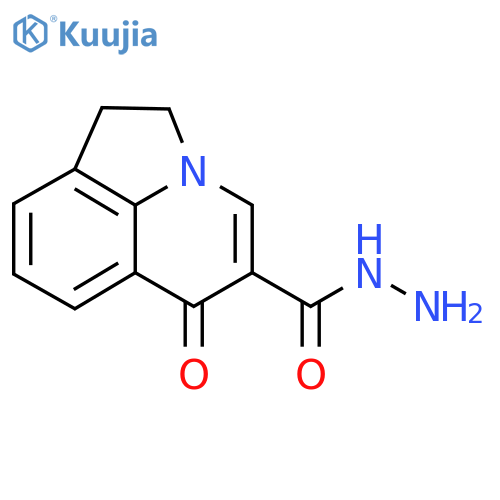

Cas no 57771-94-5 (6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide)

57771-94-5 structure

商品名:6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide

CAS番号:57771-94-5

MF:C12H11N3O2

メガワット:229.234642267227

MDL:MFCD11705273

CID:4715346

6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide

- BBL017911

- STK496060

- 6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, 1,2-dihydro-6-oxo-, hydrazide

- 6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide

-

- MDL: MFCD11705273

- インチ: 1S/C12H11N3O2/c13-14-12(17)9-6-15-5-4-7-2-1-3-8(10(7)15)11(9)16/h1-3,6H,4-5,13H2,(H,14,17)

- InChIKey: LSQUSHGNFAJCBJ-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C(NN)=O)=CN2CCC3C=CC=C1C2=3

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 405

- トポロジー分子極性表面積: 75.4

6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB380779-1g |

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide; . |

57771-94-5 | 1g |

€317.00 | 2025-02-21 | ||

| TRC | O231040-250mg |

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | 250mg |

$ 275.00 | 2022-06-03 | ||

| TRC | O231040-500mg |

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | 500mg |

$ 450.00 | 2022-06-03 | ||

| abcr | AB380779-1 g |

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | 1g |

€322.50 | 2023-05-19 | ||

| A2B Chem LLC | AJ02716-500mg |

6-Oxo-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | >95% | 500mg |

$467.00 | 2024-04-19 | |

| TRC | O231040-1000mg |

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | 1g |

$ 720.00 | 2022-06-03 | ||

| abcr | AB380779-500 mg |

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | 500MG |

€254.60 | 2022-08-31 | ||

| abcr | AB380779-500mg |

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide; . |

57771-94-5 | 500mg |

€269.00 | 2025-02-21 | ||

| A2B Chem LLC | AJ02716-1g |

6-Oxo-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | >95% | 1g |

$509.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738485-1g |

6-Oxo-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide |

57771-94-5 | 98% | 1g |

¥2616.00 | 2024-05-08 |

6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

57771-94-5 (6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57771-94-5)6-Oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carbohydrazide

清らかである:99%

はかる:1g

価格 ($):240.0